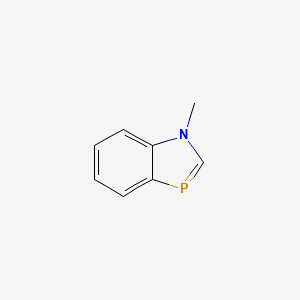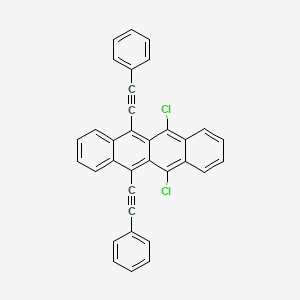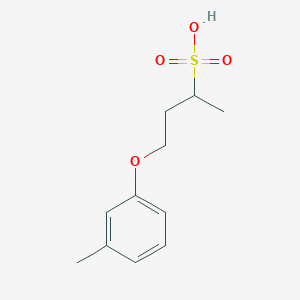
4-(3-Methylphenoxy)butane-2-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methylphenoxy)butane-2-sulfonic acid is an organic compound that features a sulfonic acid group attached to a butane chain, which is further connected to a 3-methylphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylphenoxy)butane-2-sulfonic acid typically involves the following steps:
Formation of the 3-Methylphenoxy Group: This can be achieved by reacting 3-methylphenol with an appropriate alkylating agent under basic conditions.
Attachment of the Butane Chain: The 3-methylphenoxy group is then reacted with a butane derivative, such as 1,4-dibromobutane, under nucleophilic substitution conditions.
Introduction of the Sulfonic Acid Group: Finally, the butane chain is sulfonated using reagents like sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Methylphenoxy)butane-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of sulfonamides or sulfonate esters.
Aplicaciones Científicas De Investigación
4-(3-Methylphenoxy)butane-2-sulfonic acid has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of surfactants and detergents due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of 4-(3-Methylphenoxy)butane-2-sulfonic acid involves its interaction with molecular targets through its sulfonic acid group. This group can form strong ionic interactions with positively charged sites on proteins or other biomolecules, leading to changes in their structure and function. The compound can also participate in hydrogen bonding and hydrophobic interactions, further influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Methylphenoxy)butane-2-sulfonic acid
- 4-(2-Methylphenoxy)butane-2-sulfonic acid
- 4-(3-Chlorophenoxy)butane-2-sulfonic acid
Uniqueness
4-(3-Methylphenoxy)butane-2-sulfonic acid is unique due to the specific positioning of the methyl group on the phenoxy ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties, such as solubility and melting point, as well as variations in biological activity.
Propiedades
Número CAS |
85163-66-2 |
|---|---|
Fórmula molecular |
C11H16O4S |
Peso molecular |
244.31 g/mol |
Nombre IUPAC |
4-(3-methylphenoxy)butane-2-sulfonic acid |
InChI |
InChI=1S/C11H16O4S/c1-9-4-3-5-11(8-9)15-7-6-10(2)16(12,13)14/h3-5,8,10H,6-7H2,1-2H3,(H,12,13,14) |
Clave InChI |
SXIIHSALEAHEGX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OCCC(C)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,10-Bis[2-(2-butoxyethoxy)ethyl]-1,7-dioxa-4,10-diazacyclododecane](/img/structure/B14417470.png)
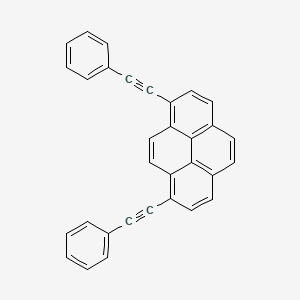
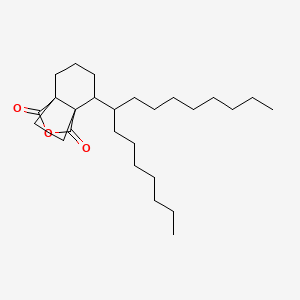
![2-{1-[(4-Methylphenyl)sulfanyl]propan-2-ylidene}hydrazine-1-carboxamide](/img/structure/B14417487.png)
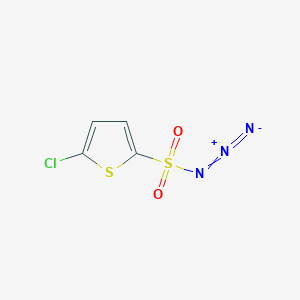
![(1R)-6-(Naphthalen-1-yl)-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14417493.png)

![1-Chloro-2-[1-(4-fluorophenyl)ethenyl]benzene](/img/structure/B14417507.png)
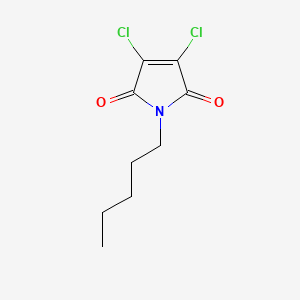
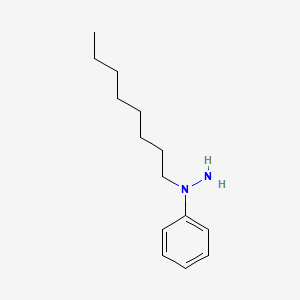
![10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14417525.png)
